FENTICONAZOLE

Description

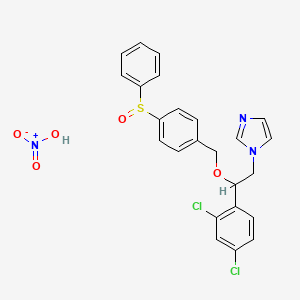

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZZBIHFPHLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747786 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-95-8 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of Fenticonazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The principal mechanism of fenticonazole's antifungal activity lies in its ability to inhibit the biosynthesis of ergosterol, a sterol that is essential for the structural integrity and function of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.compatsnap.com

Targeting Lanosterol (B1674476) 14α-Demethylase (CYP51)

This compound (B42410) specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. patsnap.comontosight.aismolecule.com This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. patsnap.comontosight.ai By binding to the heme iron of the CYP51 enzyme, this compound effectively blocks this crucial step in the ergosterol biosynthesis pathway. smolecule.com This inhibitory action is highly selective for the fungal enzyme, which contributes to the drug's therapeutic profile. nih.gov

Consequences of Ergosterol Depletion on Fungal Cell Membrane Integrity and Permeability

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane. patsnap.compatsnap.com This depletion has profound consequences for the fungus. The cell membrane loses its structural integrity and fluidity, becoming more permeable. patsnap.comprezi.com This increased permeability allows for the leakage of essential intracellular components, such as ions and macromolecules, which are vital for the cell's survival. patsnap.com Ultimately, this disruption of the cell membrane leads to cell lysis and death. patsnap.com Furthermore, the inhibition of ergosterol synthesis results in the accumulation of toxic methylated sterol intermediates, which further contributes to the hostile intracellular environment and fungal cell death. patsnap.com

Alternative and Complementary Molecular Mechanisms

In addition to its primary action on ergosterol synthesis, this compound exhibits other molecular mechanisms that enhance its antifungal activity. patsnap.comnih.gov

Modulation of Fungal Cytochrome Oxidases and Peroxidases

This compound has been shown to block cytochrome oxidases and peroxidases in fungi. nih.govreproduct-endo.cominvisionmedi.com These enzymes are involved in critical metabolic and respiratory pathways. patsnap.com By interfering with these enzymes, this compound disrupts the fungal respiratory chain, impairing energy production and further compromising the viability of the fungal cell. prezi.com

Inhibition of Secretory Aspartate Proteinases (SAP) in Candida Species

A notable mechanism of this compound, particularly against Candida species, is the inhibition of secretory aspartate proteinases (SAPs). nih.govreproduct-endo.cominvisionmedi.com These enzymes are considered key virulence factors, playing a crucial role in the ability of Candida to adhere to, invade, and degrade host tissues. prezi.commdpi.comnih.gov By inhibiting the secretion and activity of SAPs, this compound hinders the pathogenic potential of the fungus. prezi.comnih.gov

Cytoskeletal Changes and Alterations in Fungal Plasma Membrane Structure

This compound, an imidazole (B134444) derivative, exerts its antifungal effect primarily by disrupting the fungal plasma membrane, a critical structure for cell survival and proliferation. patsnap.comontosight.ai This disruption is a consequence of both direct interference with membrane components and subsequent morphofunctional alterations, including changes to the cytoskeleton. The principal mechanism involves the inhibition of ergosterol biosynthesis, a key component that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com

This compound specifically targets and inhibits lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the ergosterol synthesis pathway. patsnap.commedcraveonline.compatsnap.com This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane. patsnap.comgoogle.comnih.gov The resulting altered membrane composition compromises its essential functions. The fungal cell membrane becomes less stable and abnormally permeable, which allows for the leakage of vital intracellular components such as ions and macromolecules, ultimately leading to cell death. patsnap.com This direct damage to the cytoplasmic membrane is a core aspect of this compound's fungicidal activity. ebi.ac.uknih.govamazonaws.com The mechanism can be so disruptive as to cause holes in the fungal cell membrane. novalabgynecare.comapollopharmacy.in

Beyond the biochemical alterations, this compound induces significant structural and morphological changes in fungal cells. Studies utilizing scanning electron microscopy (S.E.M.) on Candida albicans have provided visual evidence of these effects. europeanreview.orgnih.gov Research has revealed that this compound causes notable cytoskeletal changes and alters the plasma membrane's structure. europeanreview.org These morphological changes become more pronounced as the concentration of the drug increases. europeanreview.org

Furthermore, at concentrations approaching the Minimal Inhibitory Concentration (MIC), this compound has been observed to inhibit the dimorphic transition of C. albicans from yeast to its more virulent hyphal form. medcraveonline.comeuropeanreview.org It effectively suppresses the formation of pseudohyphae, which are crucial for tissue invasion and virulence. medcraveonline.com This inhibition of filamentation is a significant aspect of its mechanism, as the morphological state of C. albicans is closely linked to its pathogenicity. medcraveonline.comfrontiersin.org These actions, which result in structural and functional changes within the fungal cell, are complemented by the drug's ability to block cytochrome oxidases and peroxidases. medcraveonline.comamazonaws.cominvisionmedi.com

The table below summarizes the key research findings on the structural effects of this compound on fungal cells.

| Effect | Fungal Species | Key Observation/Method | Reference(s) |

| Plasma Membrane Disruption | General Fungi | Inhibition of ergosterol synthesis leads to increased permeability and instability. | patsnap.com |

| Cytoskeletal & Membrane Alterations | Candida albicans | Induction of cytoskeletal changes and plasma membrane structural alterations observed via Scanning Electron Microscopy (S.E.M.). | europeanreview.orgnih.gov |

| Inhibition of Morphogenesis | Candida albicans | Inhibition of pseudohyphae formation at concentrations near the Minimal Inhibitory Concentration (MIC). | medcraveonline.comeuropeanreview.org |

| Enzyme Inhibition | General Fungi | Targets and inhibits the enzyme lanosterol 14α-demethylase. | patsnap.commedcraveonline.compatsnap.com |

| Oxidative Enzyme Blockade | General Fungi | Blocks the action of cytochrome oxidases and peroxidases. | medcraveonline.comamazonaws.cominvisionmedi.com |

Preclinical Antimicrobial Activity and Spectrum of Fenticonazole

In Vitro Antifungal Efficacy Against Key Fungal Pathogens

Fenticonazole (B42410) exhibits potent in vitro activity against a wide range of fungi, including yeasts and dermatophytes, which are common causes of superficial and mucosal infections.

This compound has demonstrated significant in vitro efficacy against various clinically relevant yeast species. Studies have consistently shown low minimum inhibitory concentrations (MICs) for this compound against both common and fluconazole-resistant strains of Candida.

In a study evaluating 260 clinical isolates from patients with vulvovaginal candidiasis, this compound displayed low MICs. nih.gov Another study investigating 318 vaginitis isolates found that this compound was effective against Candida albicans, Candida parapsilosis, Candida glabrata, and Candida tropicalis. medcraveonline.com Time-kill studies showed that at four times the MIC, this compound achieved a 99.9% killing endpoint in approximately 17 hours for C. albicans and C. parapsilosis, and at eight times the MIC, it achieved the same endpoint in about 19 and 20 hours for C. glabrata and C. tropicalis, respectively. medcraveonline.com

This compound's activity has also been noted against fluconazole-resistant Candida species. In a 2020 study, this compound MICs were found to be lower than fluconazole (B54011) MICs for both C. albicans and C. glabrata isolates, with the difference being more pronounced in fluconazole-resistant strains. nih.gov For fluconazole-resistant C. albicans, this compound MICs ranged from 1 to 8 mg/L, while for fluconazole-resistant C. glabrata, the range was 0.5 to 4 mg/L. nih.gov This suggests that this compound's activity is less affected by the drug efflux pump mechanisms that confer resistance to fluconazole in species like C. glabrata. medcraveonline.comnih.gov

A study on yeast isolates from onychomycosis, including Saccharomyces cerevisiae, also highlighted significant differences in the MIC values of this compound among different species, indicating its broad anti-yeast activity. nih.gov

Table 1: In Vitro Activity of this compound Against Key Yeast Pathogens

| Yeast Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 94 | ≤0.03 - 2 | 0.25 | 0.5 | portico.org |

| Candida albicans (Fluconazole-nonresistant) | 10 | 0.25 - 2 | - | - | nih.gov |

| Candida albicans (Fluconazole-resistant) | 10 | 1 - 8 | - | - | nih.gov |

| Candida glabrata | 94 | ≤0.03 - 16 | 0.5 | 1 | portico.org |

| Candida glabrata (Fluconazole-nonresistant) | 15 | 0.5 - 2 | - | - | nih.gov |

| Candida glabrata (Fluconazole-resistant) | 15 | 0.5 - 4 | - | - | nih.gov |

| Candida parapsilosis | 94 | ≤0.03 - 4 | 0.5 | 1 | portico.org |

| Candida tropicalis | 94 | ≤0.03 - >64 | 0.5 | 8 | portico.org |

| Saccharomyces cerevisiae | - | - | - | - | nih.gov |

This compound demonstrates a broad spectrum of activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. ebi.ac.ukjournals.co.za In vitro studies have confirmed its efficacy against genera such as Trichophyton, Epidermophyton, and Microsporum. medcraveonline.com

Specifically, this compound is active against Trichophyton mentagrophytes, a common cause of dermatophytosis. ebi.ac.ukresearchgate.net A study utilizing a quantitative colorimetric assay found the MIC of a this compound suspension against T. mentagrophytes to be 0.98 µg/mL. tandfonline.comsemanticscholar.org Another study reported that Microsporum canis was the most prevalent dermatophyte isolated, followed by T. mentagrophytes. researchgate.net

This compound is also effective against Malassezia furfur (formerly Pityrosporum ovale), the yeast responsible for pityriasis versicolor. ebi.ac.uk Clinical studies have shown high mycological response rates in patients with pityriasis versicolor treated with this compound. nih.gov

The in vitro antifungal spectrum of this compound also extends to various molds. A study assessing the susceptibility of 64 nondermatophyte molds isolated from onychomycosis found that Aspergillus species had good susceptibility to this compound, following itraconazole, miconazole (B906), ketoconazole, and tioconazole. nih.gov However, the same study noted that Scopulariopsis, Fusarium, and Acremonium species exhibited reduced susceptibility with wide MIC ranges for most tested antifungals, including this compound. nih.gov

Activity against Dermatophytes (e.g., Trichophyton mentagrophytes, Malassezia furfur)

Antibacterial Activity Against Gram-Positive Bacteria (In Vitro Studies)

In addition to its antifungal properties, this compound exhibits in vitro antibacterial activity, particularly against Gram-positive bacteria that can be associated with superinfected fungal infections. ebi.ac.uknih.goveuropeanreview.orgnih.gov This dual action can be beneficial in treating mixed infections.

Studies have shown that this compound is active against Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus species. europeanreview.orgnih.gov An in vitro study comparing this compound to other imidazoles found it to be highly active against S. aureus, coryneforms, and streptococci. nih.govasm.org However, strains of S. epidermidis were generally found to be resistant. nih.gov

In a study by Jones et al., the MICs of this compound were determined for various bacteria. For S. aureus, the MIC for 90% of strains (MIC90) was 4 mg/L, and for coagulase-negative staphylococci, it was >128 mg/L. For streptococci (Groups A, B, C, G, and viridans), the MIC90 was 4 mg/L, and for enterococci, it was 32 mg/L. asm.org

Antiparasitic Activity Against Protozoa (e.g., Trichomonas vaginalis)

This compound has demonstrated in vitro activity against the protozoan Trichomonas vaginalis, a common cause of sexually transmitted vaginitis. ebi.ac.uknih.goveuropeanreview.org This antiparasitic action adds to its utility in the management of mixed vaginal infections.

An in vitro study by Fontana et al. showed that this compound had an inhibitory effect on T. vaginalis. medcraveonline.com The trichomonocidal activity was observed at a concentration of 50 mg/L, with lethal effects beginning between the third and fourth hours of exposure. medcraveonline.com The anti-Trichomonas action is thought to be mediated by a cyto-lethal radical anion produced under anaerobic conditions. europeanreview.org

Comparative Efficacy Studies with Other Azole Antifungals in Preclinical Models

The preclinical efficacy of this compound has been compared to that of several other azole antifungals in various in vitro studies. These comparisons help to position this compound within the broader class of antifungal agents.

In a study of 94 clinical isolates of Candida spp., this compound's MIC90 for C. albicans was 0.5 µg/ml, which was higher than that of sertaconazole, ketoconazole, and clotrimazole (B1669251) (0.03 to 0.06 µg/ml) but lower than that of fluconazole. portico.org Against C. glabrata, this compound was among the more active drugs, alongside sertaconazole, clotrimazole, and ketoconazole. portico.org

Another study comparing this compound with fluconazole in fluconazole-resistant Candida isolates demonstrated that this compound MIC values were consistently lower, particularly in resistant strains. nih.goveuropeanreview.org

Comparative studies have also been conducted against other topical antifungals. In a double-blind trial, 2% this compound cream was found to be more effective than 1% clotrimazole cream, with healing observed in 18 of 21 lesions treated with this compound versus 13 of 21 with clotrimazole. medcraveonline.com A study comparing 2% this compound cream with 2% miconazole cream in patients with various dermatophytoses showed clinical response in 80% of the this compound group and 70% of the miconazole group. europeanreview.org Another trial found this compound to have a more rapid onset of action than miconazole. researchgate.net

This compound has also been shown to be at least as effective as bifonazole (B1667052), econazole, naftifine, and cyclopyroxolamine in comparative clinical studies for superficial mycoses. nih.govamazonaws.com One study found that this compound 2% lotion led to a statistically significant higher cure rate after three weeks compared to bifonazole 1% lotion in patients with pityriasis versicolor, suggesting a more rapid therapeutic effect. ebi.ac.uk A double-blind clinical trial comparing this compound spray to cyclopyroxolamine spray found comparable clinical improvement in both treatment groups for cutaneous mycoses. nih.govebi.ac.uk

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Antifungals Against Candida Species

| Antifungal Agent | C. albicans | C. glabrata | C. krusei | C. tropicalis | C. parapsilosis | Reference |

|---|---|---|---|---|---|---|

| This compound | 0.5 | 1 | 8 | 8 | 1 | portico.org |

| Fluconazole | 1 | 64 | 64 | 64 | 4 | portico.org |

| Miconazole | - | - | - | - | - | medcraveonline.comeuropeanreview.org |

| Econazole | - | - | - | - | - | medcraveonline.comresearchgate.net |

| Sertaconazole | 0.03 | 0.25 | 1 | 0.5 | 0.5 | portico.org |

| Clotrimazole | 0.06 | 0.25 | 0.5 | 0.5 | 2 | portico.org |

| Ketoconazole | 0.06 | 0.5 | 0.5 | 0.5 | 0.12 | portico.org |

| Bifonazole | - | - | - | - | - | ebi.ac.uk |

| Naftifine | - | - | - | - | - | nih.govamazonaws.com |

| Cyclopyroxolamine | - | - | - | - | - | nih.govebi.ac.uk |

Analytical Methodologies for Fenticonazole Quantification and Characterization in Research

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and quantification of fenticonazole (B42410) and its related compounds. High-performance liquid chromatography (HPLC) is the most prominently used technique, often coupled with different detectors to enhance sensitivity and specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for the analysis of this compound in pharmaceutical formulations. ejbps.comlew.ro This technique separates molecules based on their interaction with a stationary phase and a mobile phase, with detection accomplished by measuring the absorbance of UV light at a specific wavelength. news-medical.net

Several reversed-phase HPLC (RP-HPLC) methods have been developed. For instance, one method utilizes a C18 column with a mobile phase of 10mM phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (70:30 v/v), a flow rate of 1.0 ml/min, and UV detection at 255 nm. ejbps.com This method demonstrated a retention time for this compound nitrate (B79036) of approximately 5.47 minutes. ejbps.com Another developed method for this compound and its impurities employs a RP-8 column with a gradient of acetonitrile and phosphate buffer at pH 6. researchgate.net A stability-indicating ultra-fast liquid chromatographic (UFLC) method was developed using a C18 column with a gradient elution of a phosphoric acid solution (pH 3.0) and acetonitrile at a flow rate of 0.8 mL/min, with detection at 235 nm. lew.ro The retention time for this compound in this method was about 7.5 minutes. lew.ro

While effective for quality control of pharmaceutical dosage forms, HPLC-UV methods for this compound in biological matrices can have limitations in terms of sensitivity, with limits of quantification typically around 5 ng/mL. pillbuys.com

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Method 1 ejbps.com | Method 2 lew.ro | Method 3 google.com |

| Stationary Phase | Hypersil BDS C18 (150 x 4.6mm) | C18 (100 x 4mm, 3 µm) | C8 (250mm x 4.6mm) |

| Mobile Phase | 10mM phosphate buffer pH 4.5 : Acetonitrile (70:30 v/v) | Gradient of 85% phosphoric acid solution (pH 3.0) and acetonitrile | Methanol (B129727) : 0.01mol/L sodium dihydrogen phosphate (pH 4.0) (80:20) |

| Flow Rate | 1.0 ml/min | 0.8 mL/min | Not Specified |

| Detection Wavelength | 255 nm | 235 nm | Not Specified |

| Retention Time | 5.469 ± 0.01 min | ~7.5 min | Not Specified |

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the quantification of this compound in biological matrices, where concentrations are often very low, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. pillbuys.comresearchgate.netnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, allowing for the detection of this compound at sub-nanogram per milliliter levels. pillbuys.com

Methods have been developed for this compound analysis in human and rat plasma. researchgate.netscite.ainih.gov A common sample preparation technique is simple protein precipitation with acetonitrile. researchgate.netscite.ainih.gov The chromatographic separation is typically performed on a C18 column. researchgate.netscite.ainih.gov Detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in multiple reaction monitoring (MRM) mode. pillbuys.comresearchgate.netnih.gov For this compound, the precursor-to-product ion transition of m/z 455.2 → 199.1 is often monitored. researchgate.netnih.gov

Validated linear ranges for this compound in plasma have been established from 5-1000 pg/mL and 0.1-20 ng/mL in different studies. researchgate.netnih.gov These methods have proven to be robust, with good accuracy and precision, making them suitable for pharmacokinetic studies. researchgate.netnih.govscite.ai

Table 2: HPLC-MS/MS Method Parameters for this compound Analysis in Biological Matrices

| Parameter | Method A (Human Plasma) researchgate.netnih.gov | Method B (Human Plasma) researchgate.netnih.gov | Method C (Rat Plasma) scite.ainih.gov |

| Sample Preparation | Protein precipitation with acetonitrile containing 2% acetic acid | Protein precipitation with acetonitrile containing 2% acetic acid | Protein precipitation with acetonitrile |

| Stationary Phase | Kinetex XB-C18 | Kinetex XB-C18 | C18 (150 mm x 2.0 mm, 5 µm) |

| Mobile Phase | Not specified | Not specified | Methanol-10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 3.5 with acetic acid) (90:10, v/v) |

| Flow Rate | Not specified | Not specified | 0.2 ml/min |

| Ionization Mode | ESI positive | ESI positive | ESI positive |

| Precursor → Product Ion (m/z) | 455.2 → 199.1 | 455.2 → 199.1 | Not specified |

| Linear Range | 5-1000 pg/mL | 0.1-20 ng/mL | 0.5-200 ng/ml |

| Internal Standard | Mifepristone | Mifepristone | Not specified |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a valuable alternative to HPLC for the analysis of this compound and its impurities. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. europeanpharmaceuticalreview.comthermofisher.com

For the quality control of this compound, a high-performance capillary electrophoresis (HPCE) method was developed to separate the drug from its five main impurities. researchgate.net The separation was achieved in a relatively short capillary (40 cm effective length) using a running buffer of 30 mM phosphate at pH 3, containing 8 mM trimethyl-β-cyclodextrin. researchgate.net This method allowed for the complete separation of this compound from each impurity in under 20 minutes. researchgate.net The inclusion of trimethyl-β-cyclodextrin, a chiral selector, was crucial for the separation, highlighting the chiral nature of this compound. researchgate.net The analysis time for CE can be about half that of HPLC enantioseparation. researchgate.netnih.gov

Enantiomeric Separation and Determination of this compound and its Impurities

This compound possesses a stereogenic center and is used as a racemic mixture. researchgate.net The separation and analysis of its enantiomers are important for understanding their individual pharmacological and toxicological profiles. Both HPLC and CE have been successfully employed for the enantiomeric separation of this compound.

In HPLC, chiral stationary phases (CSPs) are used to resolve the enantiomers. A Daicel OD-H column, a commercial CSP, has been used to separate and collect the individual enantiomers of this compound. researchgate.netnih.gov Another study established a chiral-HPLC method using a Daicel AY-H analytical column with a mobile phase of n-hexane, isopropanol, and diethylamine (B46881) (85:15:0.15) for the complete separation of this compound nitrate enantiomers. researchgate.net

In CE, chiral selectors are added to the running buffer to achieve enantioseparation. Various cyclodextrin (B1172386) derivatives have been utilized for this purpose. researchgate.netnih.gov For instance, increasing the concentration of trimethyl-β-cyclodextrin (TMBCD) in the running buffer to just above 8 mM initiated the enantioseparation of this compound and some of its impurities. researchgate.net A micellar electrokinetic chromatography (MEKC) method using a dual system of neutral cyclodextrins, HP-γ-CD and DM-β-CD, in a phosphate-SDS buffer at pH 7.0, has been developed for the simultaneous determination of the enantiomers of this compound and two other imidazole (B134444) antifungal drugs. nih.gov

Method Development and Validation for this compound Analysis in Biological Matrices from Animal Models (e.g., rat plasma)

The development and validation of analytical methods for this compound in animal biological matrices are essential for preclinical pharmacokinetic and toxicokinetic studies. woah.org These methods must be sensitive, specific, accurate, and precise to provide reliable data.

A simple, rapid, and specific LC-MS/MS method has been developed and validated for the determination of this compound enantiomers in rat plasma. scite.ainih.gov The sample preparation involved a straightforward protein precipitation with acetonitrile. scite.ainih.gov Chromatographic separation was performed on a C18 column with a mobile phase of methanol and 10 mM aqueous ammonium acetate (pH 3.5), and detection was achieved by ESI-MS/MS in MRM mode. scite.ainih.gov The method was validated over a linear range of 0.5-200 ng/ml, with relative recoveries greater than 85% and intra- and inter-day precision and accuracy deviations of less than 10%. scite.ainih.gov This validated method was successfully applied to pharmacokinetic studies in female rats. scite.ainih.gov The results of these studies indicated stereoselective pharmacokinetics, with the S-(+)-enantiomer showing faster absorption and elimination than the R-(-)-enantiomer. scite.ai

Structure Activity Relationships and Molecular Modeling of Fenticonazole

Investigation of Fenticonazole (B42410) Chirality and Stereoisomerism in Biological Activity

This compound is a chiral compound, existing as a racemic mixture of two enantiomers, (R)- and (S)-fenticonazole, in its commercially available form. nih.govebi.ac.uk The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties, and this compound is no exception. The differential biological activity of its enantiomers has been a subject of scientific investigation.

Studies have successfully resolved the racemic mixture of this compound using techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.gov These separation methods have enabled the individual assessment of each enantiomer's antifungal potency. Research has shown that the antifungal activity is not equally distributed between the two enantiomers. One enantiomer, identified as the eutomer, exhibits significantly greater antifungal activity against various fungal strains, including Cryptococcus neoformans and Aspergillus nidulans. nih.gov

Specifically, the levorotatory, or (-), form of this compound nitrate (B79036) has demonstrated greater antimicrobial activity compared to the dextrorotatory, or (+), form and the racemic mixture. google.com This highlights the stereoselective nature of its interaction with fungal targets. The eutomer was identified as the enantiomer that is more retained during chromatography and has a longer migration time in electrophoretic separation. nih.gov

The following table summarizes the key findings related to the stereoisomerism of this compound:

| Feature | (R)-Fenticonazole | (S)-Fenticonazole | Racemic this compound |

| Antifungal Activity | Lower activity (distomer) | Higher activity (eutomer) nih.gov | Combination of both enantiomers' activities |

| Pharmacokinetics (in rats) | Slower absorption and elimination scite.ai | Faster absorption and elimination scite.ai | Not applicable |

| Commonly Used Form | Not applicable | Not applicable | Used in therapeutic applications nih.govebi.ac.uk |

Computational Chemistry and Molecular Docking Studies

Computational methods, including molecular docking and modeling, have provided valuable insights into the molecular basis of this compound's antifungal activity and its interactions with various biological targets. These in silico approaches complement experimental data and help to visualize and understand the ligand-target interactions at an atomic level.

Ligand-Target Interactions with Fungal Enzymes (e.g., Lanosterol (B1674476) 14α-Demethylase)

The primary mechanism of action for this compound, like other azole antifungals, is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. ebi.ac.uk Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and ultimately, fungal cell death.

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of lanosterol 14α-demethylase. These studies reveal that the imidazole (B134444) moiety of this compound coordinates with the heme iron atom in the enzyme's active site. This interaction is a hallmark of azole antifungal agents and is critical for their inhibitory activity. The N-3 atom of the imidazole ring forms a coordinate bond with the ferric form of the heme cofactor, effectively blocking the enzyme's catalytic function.

Binding Mode Analysis with Novel Biological Targets (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand-Binding Domain and its hydrogen bonding network with Cys285, Tyr327, Ser342)

Recent research has uncovered that this compound may interact with targets beyond the fungal lanosterol 14α-demethylase. One such novel target is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in various physiological processes, including lipid metabolism and inflammation.

Molecular docking simulations have been employed to predict the binding mode of this compound within the ligand-binding domain (LBD) of PPARγ. These studies suggest that this compound can fit into the hydrophobic pocket of the PPARγ LBD. The analysis of the predicted binding pose indicates the formation of specific hydrogen bonds with key amino acid residues.

Notably, a hydrogen bonding network involving Cysteine 285 (Cys285), Tyrosine 327 (Tyr327), and Serine 342 (Ser342) within the PPARγ LBD appears to be significant for the interaction with this compound. The imidazole nitrogen of this compound can act as a hydrogen bond acceptor, while other parts of the molecule may engage in hydrogen bonding with these residues. This interaction with PPARγ suggests that this compound may have pharmacological effects beyond its primary antifungal activity, although the clinical significance of this finding requires further investigation.

| Target Enzyme | Key Interacting Residues | Type of Interaction | Consequence of Interaction |

| Lanosterol 14α-Demethylase | Heme iron, Hydrophobic residues | Coordination bond, Hydrophobic interactions | Inhibition of ergosterol biosynthesis, Antifungal effect |

| PPARγ Ligand-Binding Domain | Cys285, Tyr327, Ser342 | Hydrogen bonding network | Potential modulation of PPARγ activity |

Pharmacophore Elucidation and Analog Design Principles

The understanding of this compound's structure-activity relationships (SAR) and its binding modes with various targets has paved the way for pharmacophore elucidation and the design of new analogs with potentially improved properties. A pharmacophore is an abstract representation of the molecular features that are essential for a specific biological activity.

For this compound's antifungal activity, the key pharmacophoric features include:

An imidazole ring for coordination with the heme iron of lanosterol 14α-demethylase.

A dichlorophenyl group that contributes to hydrophobic interactions within the active site.

A flexible ether linkage that allows for optimal positioning of the molecule within the binding pocket.

A phenyl-thiomethyl ether moiety that further enhances hydrophobic interactions.

Based on these principles, medicinal chemists can design and synthesize new analogs of this compound. The goals of such analog design could include:

Enhancing the antifungal potency and spectrum of activity.

Improving the pharmacokinetic profile, such as increasing oral bioavailability or prolonging the duration of action.

Reducing potential off-target effects by modifying the molecule to decrease its affinity for unintended biological targets.

Overcoming drug resistance mechanisms that may develop in fungal pathogens.

By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in biological activity, researchers can refine the pharmacophore model and develop new antifungal agents with superior therapeutic profiles.

Emerging Biological Activities and Translational Research Avenues of Fenticonazole Preclinical

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

A significant area of emerging research is the activity of fenticonazole (B42410) as a modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose metabolism and inflammation. researchgate.netmdpi.com

This compound has been identified as a novel and potent ligand that modulates PPARγ. nih.govmdpi.comsemanticscholar.org This discovery was the result of a structure-based virtual high-throughput screening of a library of existing drugs, which aimed to find new PPARγ ligands. nih.govresearchgate.net Subsequent molecular docking studies have provided insights into the binding interaction between this compound and the PPARγ ligand-binding domain. nih.govmdpi.com These analyses revealed a specific binding mode, including a hydrogen-bonding network between the oxygen, sulfur, and nitrogen atoms of this compound and the PPARγ amino acid residues Cys285, Tyr327, and Ser342, respectively. nih.govmdpi.com This interaction substantiates its identification as a direct PPARγ-modulating agent. nih.gov

Mechanistic studies have revealed that this compound functions as a selective PPARγ modulator with distinct downstream effects compared to full agonists like thiazolidinediones. nih.govresearchgate.net Its pharmacological action is characterized by the selective activation of the expression of Adiponectin and Glucose Transporter Type 4 (GLUT4). nih.govresearchgate.netmdpi.com Adiponectin is known to improve insulin (B600854) sensitivity, while GLUT4 is a crucial transporter for glucose uptake into cells. koreascience.krnih.govmdpi.com

Furthermore, this compound demonstrates significant anti-inflammatory properties by inhibiting the expression of key pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com A critical aspect of its mechanism is the ability to block the phosphorylation of PPARγ at serine 273 (Ser273), a modification mediated by cyclin-dependent kinase 5 (CDK5) that is linked to the undesirable adipogenic effects of full PPARγ agonists. nih.govresearchgate.net By preventing this phosphorylation, this compound avoids inducing the expression of key genes associated with adipogenesis such as CD36, AP2, and FASN. nih.gov Additionally, this compound has been shown to promote the phosphorylation of Akt at Ser473, a key step in insulin signaling pathways. nih.gov

Table 1: Molecular Mechanisms of this compound's PPARγ Modulation

| Target/Pathway | Effect of this compound | Reference |

|---|---|---|

| PPARγ Binding | Binds to ligand-binding domain (residues Cys285, Tyr327, Ser342) | nih.govmdpi.com |

| PPARγ Phosphorylation | Inhibits Ser273 phosphorylation | nih.govresearchgate.net |

| Gene Expression (Activation) | Activates Adiponectin and GLUT4 | nih.govmdpi.com |

| Gene Expression (Inhibition) | Inhibits pro-inflammatory genes TNF-α, IL-1β, IL-6 | nih.govresearchgate.netmdpi.com |

| Downstream Signaling | Promotes Akt Ser473 phosphorylation | nih.gov |

The PPARγ-modulating activity of this compound translates into significant metabolic benefits in preclinical models. nih.gov Both in vitro and in vivo studies have demonstrated its potential as an anti-diabetic and anti-non-alcoholic fatty liver disease (NAFLD) agent. nih.govmdpi.comsemanticscholar.orgresearchgate.net

In cellular models, such as 3T3-L1 adipocyte differentiation assays, this compound has been validated as a PPARγ-modulating ligand. mdpi.comsemanticscholar.orgresearchgate.net In animal models of diabetes, this compound has been shown to effectively lower blood glucose levels. researchgate.net These findings suggest that this compound could serve as a promising candidate for managing conditions like type 2 diabetes and NAFLD, potentially with a better therapeutic profile than existing PPARγ full agonists. nih.govresearchgate.net

Table 2: Preclinical Metabolic Effects of this compound

| Preclinical Model | Investigated Condition | Key Findings | Reference |

|---|---|---|---|

| In Vitro (3T3-L1 cells) | Adipocyte Differentiation | Validated as a PPARγ-modulating ligand | mdpi.comsemanticscholar.orgresearchgate.net |

| In Vivo (Diabetic mice) | Type 2 Diabetes | Demonstrated significant anti-diabetic efficacy; reduced blood glucose | nih.govresearchgate.net |

| In Vivo (Animal models) | Non-alcoholic fatty liver disease (NAFLD) | Showed significant anti-NAFLD efficacy | nih.govresearchgate.net |

Molecular Mechanisms of PPARγ Activation and Downstream Signaling (e.g., activation of Adiponectin and GLUT4 expression, inhibition of pro-inflammatory genes TNF-α, IL-1β, IL-6)

Exploration of Other Non-Antifungal Biological Activities

In addition to its antifungal and newly discovered metabolic activities, preclinical research has identified other non-antifungal properties of this compound.

Antibacterial Activity : this compound exhibits a spectrum of activity against various Gram-positive bacteria. europeanreview.orgebi.ac.uk This is particularly relevant for mixed infections where both fungal and bacterial pathogens are present. ebi.ac.uk

Antiparasitic Activity : The compound has demonstrated antiparasitic action against the protozoan Trichomonas vaginalis. europeanreview.orgebi.ac.uk Furthermore, research has shown that this compound possesses leishmanicidal activity against several Leishmania species, including L. (L.) amazonensis, L. (V.) braziliensis, and L. (L.) infantum. researchgate.net Mechanistic studies indicate that this activity involves interference with the parasite's mitochondrial function. researchgate.net

Table 3: Other Preclinical Non-Antifungal Activities of this compound

| Activity | Target Organism | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Antibacterial | Gram-positive bacteria | Inhibition of bacterial growth | europeanreview.orgebi.ac.uk |

| Antiparasitic | Trichomonas vaginalis | Eradication of the protozoan | europeanreview.orgebi.ac.uk |

| Leishmanicidal | Leishmania species | Elimination of promastigote and amastigote forms; interference with parasite mitochondrion | researchgate.net |

Advanced Drug Delivery Systems Research for Fenticonazole Preclinical Focus

Development and Characterization of Nanocarrier Systems

The formulation of Fenticonazole (B42410) into nanocarriers involves various techniques and components, tailored to the specific delivery target. Statistical experimental designs like central composite design, Box-Behnken design, and full factorial designs are frequently employed to optimize these formulations by studying the effects of different variables on the final product's characteristics. nih.govscispace.com

Novasomes are advanced vesicular carriers, evolving from niosomal structures, composed of a non-ionic surfactant, cholesterol, and a free fatty acid. nih.govjyoungpharm.org For this compound Nitrate (B79036), novasomes have been developed for corneal targeting to manage ocular candidiasis. nih.govproquest.com These were formulated using an ethanol (B145695) injection method, with key variables including the concentrations of stearic acid and cholesterol, and the ratio of Span 80 to the drug. nih.govtandfonline.com The optimized formulation demonstrated favorable characteristics for ocular delivery. nih.govproquest.com

Trans-novasomes are a modification of novasomes, specifically engineered to enhance topical drug delivery. tandfonline.com They incorporate an edge activator, such as Brij®, alongside the core novasome components (e.g., cholesterol, Span 60, and oleic acid) to augment skin penetration. semanticscholar.orgnih.gov Research on this compound Nitrate-loaded trans-novasomes for the management of tinea corporis has shown high entrapment efficiency and suitable physicochemical properties for topical application. semanticscholar.orgnih.gov

Table 1: Comparative Characteristics of Optimized this compound-Loaded Novasomes and Trans-novasomes

| Nanocarrier System | Key Components | Entrapment Efficiency (EE%) | Particle Size (PS) | Polydispersity Index (PDI) | Zeta Potential (ZP) | Reference |

|---|---|---|---|---|---|---|

| Ocular Novasomes | Stearic Acid, Span 80, Cholesterol | 94.31% | 197.05 nm | - | -66.95 mV | nih.govproquest.com |

| Topical Trans-novasomes | Oleic Acid, Span 60, Cholesterol, Brij® | 100.00 ± 1.10% | 358.60 ± 10.76 nm | 0.51 ± 0.004 | -30.00 ± 0.80 mV | nih.gov |

Cubosomes are nanostructured particles of a bicontinuous cubic liquid crystalline phase, typically formed from the hydration of lipids like glyceryl monooleate (GMO) with a stabilizer such as Poloxamer 407. mdpi.comgsconlinepress.com Their unique structure allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic molecules. gsconlinepress.com

A this compound-loaded cubosomal formulation was recently developed and reported to significantly improve corneal absorption and permeation, presenting a transformative approach for treating fungal eye infections. mdpi.com While specific formulation data for the this compound cubosome is emerging, research on other drugs provides insight into their typical characteristics. For instance, optimized fluorometholone-loaded cubosomes exhibited an entrapment efficiency of 82.89%, a particle size of 137.7 nm, and a polydispersity index of 0.22. ijper.org These systems are known for their stability and capacity for high drug loading. gsconlinepress.comijper.org

Emulgels are a promising topical drug delivery system combining the properties of an emulsion and a gel. researchgate.netijcrt.org They are designed to enhance the stability and release of drugs by incorporating an emulsion, either oil-in-water (o/w) or water-in-oil (w/o), into a gel base. researchgate.net This dual system is non-greasy and can improve drug loading and therapeutic efficacy. researchgate.netijpsjournal.com

For this compound Nitrate, an oil-in-water emulgel has been developed for the treatment of cutaneous candidiasis. researchgate.netresearchgate.net The formulation involved preparing an emulsion with light liquid paraffin (B1166041) as the oil phase, which was then incorporated into a gel base made with HPMC K4M. researchgate.netjopir.in The resulting emulgel was evaluated for various parameters, including pH, viscosity, and spreadability, with the optimized formulation showing a pH of 6.8 ± 0.2, suitable for topical application. researchgate.net

A variety of other vesicular systems have been explored to enhance this compound delivery. nih.govscispace.com

Olaminosomes : These are nanocarriers that have been developed for the ocular delivery of this compound (referred to as O-OLN). nih.gov Their formulation was optimized using a central composite statistical design. nih.gov

Cerosomes : PEGylated cerosomes loaded with this compound Nitrate have been formulated for effective topical delivery. semanticscholar.org These vesicles, composed of ceramide and a PEGylated surfactant (Brij®), were optimized using a 2³ full factorial design. semanticscholar.org The inclusion of ceramide was found to positively correlate with the drug's entrapment efficiency. researchgate.net The formulated cerosomes showed high drug entrapment, with values ranging from 69.66% to 99.33%, and positive zeta potential values, indicating good stability. semanticscholar.org

Terpesomes : These are ultra-deformable liposomes or terpene-enriched phospholipid vesicles. nih.govtandfonline.com Terpenes, which are natural substances derived from essential oils, are incorporated into the vesicle structure. nih.gov this compound Nitrate has been loaded into terpesomes for both ocular and vaginal delivery. nih.govtandfonline.com For ocular applications, an optimized formula prepared by the thin film hydration method showed an entrapment efficiency of 79.02 ± 2.35% and a particle size of 287.25 ± 9.55 nm. nih.gov For treating vaginal candidiasis, a separate terpesome formulation was optimized using a Box-Behnken design, resulting in an entrapment efficiency of 62.18 ± 1.39% and a particle size of 310.00 ± 8.16 nm. tandfonline.com

Emulgels

In Vitro and Ex Vivo Assessment of Drug Delivery Systems

The preclinical assessment of this compound-loaded nanocarriers involves a suite of in vitro and ex vivo tests to determine their physical characteristics, stability, and potential performance. These evaluations are critical for selecting the most promising formulations for further development.

The characterization of nanovesicular systems for this compound delivery consistently involves the measurement of four key parameters:

Entrapment Efficiency (EE%) : This measures the percentage of the drug that is successfully encapsulated within the nanocarrier. It is a crucial parameter for determining the potential therapeutic efficacy and is often determined indirectly by measuring the amount of free, unentrapped drug after separating the vesicles via centrifugation. nih.govnih.gov Across various this compound nanosystems, high EE% values have been reported, reaching up to 100% in trans-novasomes. nih.gov

Particle Size (PS) : The size of the nanocarriers is a critical factor that influences their stability, drug release profile, and ability to permeate biological barriers like the cornea or skin. ijper.org For ocular delivery, particle sizes below 200 nm are often desired to avoid irritation. ijper.org Measurements are typically performed using dynamic light scattering techniques with a Zetasizer. semanticscholar.orgtandfonline.com

Polydispersity Index (PDI) : The PDI is a measure of the heterogeneity of particle sizes within a formulation. A PDI value close to zero indicates a homogenous population of vesicles, while a value closer to 1 suggests a polydisperse system. tandfonline.com While homogenous populations are often preferred, relatively high PDI values are frequently obtained with methods like thin film hydration. nih.govtandfonline.com

Zeta Potential (ZP) : ZP is an indicator of the surface charge of the vesicles and a key predictor of their stability. researchgate.net A high absolute ZP value (either positive or negative) indicates strong repulsive forces between particles, which prevents aggregation and enhances the stability of the dispersion. researchgate.net The ZP is determined by measuring the electrophoretic mobility of the particles in an electric field. tandfonline.com

Table 2: Summary of In Vitro Characterization Data for Various this compound Nanocarrier Systems

| Nanocarrier System | Application | Entrapment Efficiency (EE%) | Particle Size (PS) (nm) | Polydispersity Index (PDI) | Zeta Potential (ZP) (mV) | Reference |

|---|---|---|---|---|---|---|

| Ocular Novasomes | Ocular | 94.31% | 197.05 | - | -66.95 | nih.govproquest.com |

| Topical Trans-novasomes | Topical | 100.00 ± 1.10% | 358.60 ± 10.76 | 0.51 ± 0.004 | -30.00 ± 0.80 | nih.gov |

| Ocular Terpesomes | Ocular | 79.02 ± 2.35% | 287.25 ± 9.55 | 0.46 ± 0.01 | +36.15 ± 1.06 | nih.gov |

| Vaginal Terpesomes | Vaginal | 62.18 ± 1.39% | 310.00 ± 8.16 | 0.20 ± 0.10 | -10.19 ± 0.20 | tandfonline.com |

| Topical Cerosomes | Topical | 69.66 to 99.33% | - | - | +2.74 to +20.90 | semanticscholar.org |

Ex vivo studies, such as corneal or skin permeation tests using Franz diffusion cells, are also conducted to assess the ability of these formulations to deliver this compound across biological membranes, providing a bridge between in vitro characterization and in vivo performance. nih.govtandfonline.comfrontiersin.org

In Vitro Drug Release Kinetics

The in vitro release of this compound from various advanced drug delivery systems is a critical parameter in preclinical assessments, indicating the potential for sustained and controlled drug delivery. Studies have explored different nanoformulations to optimize the release profile of this poorly water-soluble drug.

Research into this compound Nitrate-loaded novasomes, a type of vesicular carrier, demonstrated that the formulation could be optimized to achieve a desirable release profile. An optimized novasome formulation exhibited a cumulative release of 85.33% over 8 hours. tandfonline.comresearchgate.net This was a significant improvement compared to a this compound Nitrate suspension. researchgate.net The release kinetics from these novasomes were influenced by formulation variables such as the concentration of stearic acid, the ratio of Span 80 to the drug, and the amount of cholesterol. tandfonline.comnih.gov For instance, increasing the stearic acid concentration had a negative significant effect on the drug release due to its high lipophilicity and high phase transition temperature, which results in less leaky vesicles. nih.gov

Solid Lipid Nanoparticles (SLNs) have also been investigated as carriers for this compound. An optimized SLN-phospholipid complex formulation showed a more rapid release compared to a this compound Nitrate suspension. ekb.eg In contrast, other studies on lipid-based nanoparticles, such as those loaded with fluconazole (B54011), have shown a biphasic release pattern with an initial burst release followed by a sustained release over 72 hours. scielo.brscielo.br This initial rapid release is often attributed to the drug adsorbed on the nanoparticle surface, while the subsequent prolonged release corresponds to the drug encapsulated within the lipid core. scielo.br

Trans-novasomes (TNs), which are novasomes containing an edge activator like Brij®, have been developed to enhance the topical delivery of this compound Nitrate. tandfonline.com An optimized TN formulation demonstrated a prolonged release profile. researchgate.net The in vitro release of this compound from these advanced formulations is typically assessed using methods like the USP dissolution apparatus II with a cellulose (B213188) membrane to separate the formulation from the receptor medium. tandfonline.com

The table below summarizes the in vitro release data for different this compound nanoformulations from preclinical studies.

| Formulation | Key Findings | Cumulative Release (%) | Time (hours) | Reference |

| This compound Nitrate-loaded Novasomes | Optimized formula showed significant release enhancement over suspension. | 85.33 | 8 | tandfonline.comresearchgate.net |

| This compound Nitrate-loaded SLN-phospholipid complex | More rapid release compared to this compound Nitrate suspension. | Not specified | Not specified | ekb.eg |

| This compound Nitrate-loaded Trans-novasomes | Exhibited a prolonged release profile. | Not specified | 24 | tandfonline.comresearchgate.net |

Ex Vivo Permeation Studies (e.g., corneal permeation)

Ex vivo permeation studies are crucial in the preclinical evaluation of advanced drug delivery systems for this compound, particularly for topical applications such as ocular delivery. These studies, often conducted using excised animal tissues like the cornea, provide valuable insights into the potential of a formulation to deliver the drug across biological barriers. researchgate.net

For ocular delivery, enhancing corneal penetration is a primary objective. This compound Nitrate-loaded novasomes have been shown to significantly augment corneal permeation. An optimized novasome formulation resulted in a cumulative amount of 527.98 µg/cm² of this compound Nitrate permeated through the cornea. tandfonline.comnih.gov This enhanced permeation is attributed to the nano-sized vesicles which can improve drug absorption. nih.gov The study utilized excised corneas in a modified Franz diffusion cell to assess the permeation profile. brieflands.com

Other vesicular systems like terpesomes and cerosomes have also been developed to improve the corneal adhesion and permeation of this compound. tandfonline.com Terpesomes, which are terpene-enriched vesicles, have demonstrated improved corneal adhesion and retention compared to a drug suspension. tandfonline.com Similarly, microemulsions are another promising vehicle for ocular drug delivery, known for their ability to adhere to the corneal surface and enhance permeation, leading to improved bioavailability. frontiersin.org

The enhancement of skin permeation has also been a focus of this compound formulations for treating dermal fungal infections. For instance, trans-novasomes have been shown to significantly improve skin permeation compared to a drug suspension. researchgate.net

The table below presents findings from ex vivo permeation studies of various this compound formulations.

| Formulation | Tissue Model | Permeation Findings | Enhancement Ratio | Reference |

| This compound Nitrate-loaded Novasomes | Excised Cornea | Augmented corneal permeation (527.98 µg/cm²) | Not specified | tandfonline.comnih.gov |

| This compound Nitrate-loaded Terpesomes | Corneal Tissue | Improved corneal adhesion and retention | Not specified | tandfonline.com |

| This compound Nitrate-loaded Trans-novasomes | Skin | Revamped skin permeation (1143 ± 32.11 µg/cm²) | Not specified | researchgate.net |

Enhancement of this compound's Antimicrobial Activity through Formulation in Preclinical Models

The encapsulation of this compound within advanced drug delivery systems has been shown in preclinical studies to enhance its antimicrobial activity. This enhancement is often a direct consequence of the improved drug delivery characteristics of the formulation, such as increased solubility, better permeation across biological membranes, and sustained release at the site of infection. nih.govmdpi.com

This compound is a potent antifungal agent, but its low aqueous solubility can limit its efficacy. nih.govtandfonline.com By incorporating this compound into nanosystems like novasomes, olaminosomes, cerosomes, and terpesomes, its bioavailability and, consequently, its antifungal action can be significantly improved. nih.gov For example, an optimized this compound Nitrate-loaded novasome formulation demonstrated higher antifungal activity, which was directly linked to its augmented corneal permeation. tandfonline.comnih.gov The smaller particle size of these nanoformulations is a key factor in ensuring effective permeation and tolerance at the target site. nih.gov

Solid Lipid Nanoparticles (SLNs) have also been explored to enhance the topical delivery of this compound for managing infections like Candida albicans. ekb.eg The rationale is that by improving the drug's delivery to the site of infection, a more potent antifungal effect can be achieved. ekb.eg The mechanism of enhancement is often attributed to the ability of nanoparticles to disrupt the bacterial membrane, thereby increasing its permeability to the antimicrobial agent. nih.govplos.org This synergistic effect has been observed when combining nanoparticles with conventional antibiotics. plos.orgmdpi.com

The improved efficacy of these formulations is typically evaluated in preclinical models through susceptibility tests and by measuring the minimum inhibitory concentration (MIC). nih.gov For instance, the antifungal activity of sulconazole, another imidazole (B134444) antifungal, was enhanced when formulated as SLNs, showing a higher zone of inhibition against Candida albicans and Trichophyton rubrum compared to a conventional gel. mdpi.com This principle of enhanced activity through nanocarriers is applicable to this compound as well.

The table below summarizes the preclinical findings on the enhanced antimicrobial activity of this compound through advanced formulations.

| Formulation | Preclinical Model/Target Organism | Key Findings on Antimicrobial Activity | Reference |

| This compound Nitrate-loaded Novasomes | Candida albicans (in ocular candidiasis model) | Higher antifungal activity due to augmented corneal permeation. | tandfonline.comnih.gov |

| This compound Nitrate-loaded SLN-phospholipid complex | Candida albicans (topical) | Designed for improved topical distribution to enhance antifungal effect. | ekb.eg |

| This compound Nitrate-loaded Nanosystems (general) | Fungal infections (eye, skin, vagina) | Enhanced recovery from fungal infections due to improved bioavailability. | nih.gov |

Future Directions and Research Gaps in Fenticonazole Research

Further Elucidation of Molecular and Cellular Pathways

While the primary antifungal mechanism of fenticonazole (B42410) is well-understood, centering on the inhibition of the fungal cytochrome P450-dependent enzyme 14-α-lanosterol demethylase, which disrupts ergosterol (B1671047) synthesis, there are secondary mechanisms that warrant deeper investigation. patsnap.comncats.ioresearchgate.netnih.gov this compound also inhibits the secretion of protease acid by Candida albicans and blocks cytochrome oxidases and peroxidases, leading to the accumulation of reactive oxygen species (ROS) and subsequent fungal cell necrosis. reproduct-endo.comeuropeanreview.orglktlabs.cominvisionmedi.com

Future research should focus on:

Oxidative Stress Pathways: A more detailed molecular-level understanding of how this compound induces oxidative damage is needed. nih.govasm.org Identifying the specific cellular components targeted by ROS and the ensuing signaling cascades could reveal new therapeutic targets.

Secondary Mechanisms: The inhibition of secretory aspartate proteases is a key virulence factor. researchgate.netinvisionmedi.com Elucidating the precise interaction between this compound and these enzymes could inform the design of more potent inhibitors.

Non-Antifungal Effects: this compound has been noted to have potential anti-inflammatory properties. patsnap.com Investigating the molecular pathways behind this effect could open up new therapeutic avenues beyond its antimicrobial use. A recent study also identified this compound as a PPARγ-modulating ligand with anti-diabetic and anti-NAFLD potential in preclinical models, a pathway that requires significant further exploration. nih.gov

Broader Exploration of Antimicrobial and Other Biological Spectra

This compound's activity is not limited to fungi. It exhibits a broad spectrum of activity against various microorganisms. reproduct-endo.comebi.ac.uk

Antibacterial Activity: It is effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae, which are often involved in superinfected fungal infections. europeanreview.orgnih.gov Time-kill studies have shown that at four times the minimum inhibitory concentration (MIC), this compound can achieve 99.9% killing of these bacteria within approximately 10 hours. nih.gov

Antiprotozoal Activity: The compound is also active against the protozoan Trichomonas vaginalis. europeanreview.orgwikipedia.orgapollopharmacy.in

Future research should aim to systematically map the full extent of its antimicrobial and biological activity. This includes testing against a wider array of bacterial and protozoal pathogens, particularly those of clinical significance in mixed infections. Investigating its efficacy against emerging multi-drug resistant organisms is also a critical research gap.

Advancements in Analytical Methodologies for Complex Biological Samples

The ability to accurately quantify this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Current methods include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and, more recently, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netscite.ai

While existing HPLC-MS/MS methods are sensitive, with lower limits of quantitation (LLOQ) reaching as low as 5 pg/mL in human plasma, there is still room for improvement. researchgate.netscite.ai

Key Research Areas:

Method Simplification: Developing methods with simpler sample extraction procedures to increase throughput for large-scale clinical studies. researchgate.netscite.ai

Enantiomer-Specific Analysis: this compound is a racemic mixture. researchgate.net Developing and validating stereoselective analytical methods is essential to study the pharmacokinetic and pharmacodynamic profiles of individual enantiomers, as they may have different activities and metabolic fates. scite.ai

Matrix Versatility: Expanding validated methods to include other complex biological samples beyond plasma, such as tissue, vaginal fluid, and stratum corneum, to better understand drug distribution at the site of infection.

Table 1: Comparison of Analytical Methods for this compound Detection

| Technique | Matrix | Reported LLOQ | Key Features/Limitations |

|---|---|---|---|

| HPLC-UV | Biological Fluids/Pharmaceuticals | Not specified for low concentrations | Less sensitive; may require larger sample volumes and more complex extraction. researchgate.netscite.ai |

| HPLC-MS/MS | Human Plasma | 5 pg/mL - 0.1 ng/mL | Highly sensitive and specific; suitable for pharmacokinetic studies. researchgate.net |

| UFLC-PDA | Pharmaceutical Formulations | 5 µg/mL | Ultra-fast method for quality control; validated for stability-indicating assays. lew.ro |

| Capillary Electrophoresis | Pharmaceuticals | Not specified | Potential for enantiomeric separation and impurity profiling. researchgate.net |

Integrated Computational and Experimental Approaches for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity and for designing new, improved analogues. Integrating computational modeling with experimental validation can accelerate this process.

Molecular Docking and Dynamics: In silico studies, such as molecular docking and molecular dynamics simulations, can predict how this compound and its derivatives bind to target enzymes like 14-α-lanosterol demethylase. tandfonline.commdpi.com For instance, docking studies have revealed key hydrogen-bonding interactions between this compound and residues in the active site of PPARγ. nih.gov

QSAR (Quantitative Structure-Activity Relationship): QSAR models can be developed to correlate specific structural features with antifungal potency. This can guide the synthesis of new compounds with enhanced activity or improved properties.

Future work should focus on building and experimentally validating robust computational models. This integrated approach can help in identifying key structural motifs responsible for its broad-spectrum activity and in designing derivatives with higher potency, greater selectivity, or a lower propensity for resistance development.

Continued Preclinical Investigations of Novel Bioactivities and Therapeutic Modalities

The low aqueous solubility of this compound presents a challenge for its formulation and delivery. nih.gov Research into novel drug delivery systems is crucial for enhancing its therapeutic efficacy.

Promising Delivery Systems:

Novasomes: These are advanced vesicular carriers that can encapsulate this compound, improving its delivery through the stratum corneum for treating skin infections like tinea corporis. nih.govjyoungpharm.org

Trans-novasomes: A variation of novasomes containing an edge activator, which has shown promise in augmenting the topical delivery of this compound. nih.gov

Microemulsion-based In Situ Gels: These formulations can be used for localized vaginal drug delivery, offering a stable and effective system. researchgate.net

Continued preclinical studies are needed to explore these and other novel delivery systems, such as nanoparticles and liposomes, to improve bioavailability, target drug delivery to the site of infection, and enhance patient compliance. nih.govtandfonline.com The recently discovered anti-diabetic and anti-NAFLD activities also require extensive preclinical investigation to validate these novel therapeutic modalities. nih.gov

Development of Strategies to Mitigate Antifungal Resistance at the Mechanistic Level

Antifungal resistance is a growing global health concern. nih.govnih.gov For azole antifungals, resistance mechanisms often involve mutations in the target enzyme (Erg11p) or the upregulation of efflux pumps that remove the drug from the cell. nih.govasm.org

This compound has shown activity against some fluconazole-resistant Candida strains, suggesting it may be able to overcome certain resistance mechanisms. asm.orgresearchgate.net This might be due to its multiple mechanisms of action, including the induction of oxidative cytotoxicity, which is less dependent on common resistance pathways. nih.govasm.org

Future Research Strategies:

Mechanism of Action in Resistant Strains: Investigating how this compound interacts with and inhibits resistant fungal strains at a molecular level. nih.govasm.org

Combination Therapy: Exploring the synergistic effects of this compound with other antifungal agents to combat resistant infections and potentially lower the required doses.

Efflux Pump Inhibition: Screening for or designing molecules that can be co-administered with this compound to inhibit efflux pumps, thereby increasing its intracellular concentration and efficacy.

Understanding the mechanistic basis of this compound's effectiveness against resistant strains is paramount for developing strategies to preserve its utility and combat the challenge of antifungal resistance. nih.govresearchgate.net

Q & A

Basic Research: What experimental frameworks are recommended to structure research questions on Fenticonazole's antifungal mechanisms?

Answer:

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define key elements:

- Population : Specific fungal strains (e.g., Candida albicans).

- Intervention : this compound dosage, formulation, or exposure time.

- Comparison : Standard antifungals (e.g., fluconazole) or placebo.

- Outcome : Metrics like minimum inhibitory concentration (MIC) or zone of inhibition.

For clinical studies, expand to PICOT by adding a Time component (e.g., treatment duration) .

Advanced Research: How can contradictory efficacy data for this compound across studies be systematically analyzed?

Answer:

Contradictions often arise from heterogeneity in experimental design or fungal strain variability. Use:

- Meta-analysis : Pool data from multiple studies, adjusting for covariates (e.g., inoculum size, assay type).

- Sensitivity analysis : Test robustness of conclusions by varying parameters (e.g., MIC thresholds).

- Subgroup stratification : Segment data by fungal species, resistance profiles, or patient demographics.

Apply statistical tools (e.g., Cohen’s d for effect size) and address biases using PRISMA guidelines .

Basic Research: What standardized protocols ensure reproducibility in this compound efficacy assays?

Answer:

Follow CLSI (Clinical and Laboratory Standards Institute) guidelines:

- Broth microdilution : Use RPMI-1640 medium, 48-hour incubation at 35°C.

- Agar diffusion : Standardize inoculum density (0.5 McFarland) and agar depth.

Report MIC values with precision limits (e.g., ±0.5 log₂ dilutions) and include quality-control strains (e.g., C. parapsilosis ATCC 22019) .

Advanced Research: What methodologies identify this compound resistance mechanisms in non-albicans Candida species?

Answer:

- Whole-genome sequencing : Compare resistant vs. susceptible isolates for mutations in ERG11 (lanosterol 14α-demethylase).

- Proteomics : Quantify efflux pump proteins (e.g., CDR1) via mass spectrometry.

- Gene knockout models : Validate candidate genes using CRISPR-Cas9 in C. glabrata.

Correlate findings with phenotypic assays (e.g., ergosterol quantification) .

Basic Research: How to design a clinical trial evaluating topical this compound for vulvovaginal candidiasis?

Answer:

- PICOT elements :

- Population : Immunocompetent women aged 18–65 with confirmed diagnosis.

- Intervention : 600 mg this compound ovule, single dose.

- Comparison : Clotrimazole 500 mg ovule.

- Outcome : Clinical cure rate at 7–14 days.

- Time : Follow-up at 7, 14, and 28 days.

- Randomization : Use block randomization to balance covariates (e.g., prior antifungal use).

- Blinding : Double-blind design with placebo-matched controls .

Advanced Research: How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing?

Answer:

- In vivo models : Use murine candidiasis to measure plasma/tissue concentrations via LC-MS.

- Parameters : Calculate AUC/MIC ratios and free drug % for efficacy thresholds.

- Monte Carlo simulations : Predict probability of target attainment (PTA) in human populations.

Integrate data into nonlinear mixed-effects models (e.g., NONMEM) .

Basic Research: What statistical methods are appropriate for analyzing this compound’s synergistic effects with terbinafine?

Answer:

- Checkerboard assay : Calculate fractional inhibitory concentration index (FICI).

- Synergy: FICI ≤0.5.

- Time-kill curves : Use ANOVA to compare log₁₀ CFU reductions between monotherapy and combination.

- Isobolograms : Plot interactive effects with confidence intervals .

Advanced Research: How to address ethical challenges in this compound pediatric studies?

Answer:

- Informed consent : Develop age-appropriate assent forms + parental consent.

- Safety monitoring : Include DSMB (Data Safety Monitoring Board) for adverse events (e.g., liver enzymes).

- Sample size : Use adaptive designs to minimize participant exposure.

Reference ICH E11 guidelines for pediatric antifungal trials .

Basic Research: What in vitro models best replicate this compound’s activity in nail infections?

Answer:

- Onychomycosis models : Use keratin-containing agar with Trichophyton rubrum biofilms.

- Drug penetration assays : Measure this compound concentration in nail plates via HPLC.

- Comparative metrics : Include terbinafine and ciclopirox as controls .

Advanced Research: How to validate this compound’s antifungal targets using proteomic approaches?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.